molecular formula C12H16N2O B2596405 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one CAS No. 2180068-12-4

4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one

Cat. No.: B2596405
CAS No.: 2180068-12-4
M. Wt: 204.273
InChI Key: PPUZULGHUONZLS-UHFFFAOYSA-N
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Description

4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one is a complex organic compound characterized by its unique tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one include:

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4,7-diazatricyclo[7.5.0.02,7]tetradeca-1,8-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-11-10-5-3-1-2-4-9(10)8-14(11)7-6-13-12/h8H,1-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUZULGHUONZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN3CCNC(=O)C3=C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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